molecular formula C10H11ClN2O B2928881 6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide CAS No. 585544-03-2

6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide

Cat. No. B2928881
CAS RN: 585544-03-2
M. Wt: 210.66
InChI Key: NMLPKVQVDDARTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide” is a chemical compound . It is a solid substance . The empirical formula of this compound is C12H8Cl2N2O . The molecular weight is 267.11 .


Molecular Structure Analysis

The SMILES string of this compound is O=C (NC1=CC=CC (Cl)=C1)C2=CN=C (Cl)C=C2 . This provides a textual representation of the compound’s structure. The InChI key is JTGXPCRCNGYWLA-UHFFFAOYSA-N , which is a unique identifier for chemical substances.

Mechanism of Action

The mechanism of action for “6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide” is not clearly recognized . Further studies are required to elucidate its biological activities and potential therapeutic uses.

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - H319 , indicating that it is harmful if swallowed and causes serious eye irritation. The precautionary statements are P305 + P351 + P338 , suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

properties

IUPAC Name

6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-9-4-3-8(6-12-9)10(14)13-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLPKVQVDDARTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Bromonicotinic acid (200 mg, 0.99 mmol) was heated at reflux in thionyl chloride (2 ml) for 2.5 hrs. The reaction was allowed to cool to room temperature and the excess thionyl chloride evaporated under vacuum. The residue was dissolved in acetone (4 ml), cyclopropylmethylamine (71 mg, 0.10 mmol) and sodium carbonate (500 mg) were added to the solution. The reaction was stirred at room temperature for 4 hrs, filtered and the filtrate reduced to dryness under vacuum to give 6-chloro-N-cyclopropylmethylnicotinamide as a cream solid. NMR: δH [2H6]-DMSO 8.82,(2H, m), 8.23,(1H, dd), 7.63,(1H, d), 3.14,(2H, t), 1.01,(1H, m), 0.44,(2H, m), 0.22,(2H, m).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

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